
1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate” is a currently common organic intermediate. It is a key intermediate for preparing various medicaments . It can be used for preparing Janus kinase 3 (JAKS), which is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases .
Synthesis Analysis
A green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate for further scale-up production of baricitinib has been established . This synthesis is considered industrially important .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The compound is moisture sensitive and incompatible with oxidizing agents . Hazardous reactions include the production of monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx). Hazardous polymerization does not occur .Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.19 . It has a melting point of 47-51 °C, a predicted boiling point of 251.3±33.0 °C, and a predicted density of 1.174±0.06 g/cm3 . The compound is a white to light brown solid and is sparingly soluble in chloroform and slightly soluble in dichloromethane .Scientific Research Applications
Organic Chemistry
The compound is an example of a tert-butyl substituent, which is a common functional group in organic chemistry . The tert-butyl group is often used in organic synthesis due to its bulky nature, which can influence the stereochemistry of the molecules it is incorporated into .
Functionalisation of Esters
This compound can be used in the functionalisation of esters via 1,3-chelation . This process involves the use of a metal t-butoxide in a transesterification reaction . The t-butoxide anion acts as a nucleophile, facilitating a nucleophilic acyl substitution reaction via a tetrahedral intermediate .
Antimicrobial Activity
Compounds with 1,2,3-triazole functionalities, such as this one, have been found to possess potent antimicrobial properties . This makes them valuable in the development of new antimicrobial agents .
Non-Polar Solvent
The tert-butyl group in this compound suggests that it could be used as a non-polar solvent . Non-polar solvents are often used in organic chemistry for reactions that involve non-polar compounds .
Anti-Knocking Agent
The tert-butyl group in this compound also suggests that it could be used as an anti-knocking agent in gasoline . Anti-knocking agents are additives that reduce engine knocking and increase the fuel’s octane rating .
Drug Synthesis
This compound could potentially be used in the synthesis of drugs . The tert-butyl group is a common moiety in many pharmaceutical compounds, and the other functional groups in this compound could provide useful reactivity in the synthesis of new drugs .
Cleaning Agent
The compound “EN300-7515072” is associated with a highly concentrated alcohol-based daily cleaner for streak-free cleaning of all water-resistant hard surfaces, including glass and stainless steel . This suggests that it could be used in the formulation of cleaning products.
Mechanism of Action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-5-6(12)7(11)8(13)15-4/h7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSYBFKATLCODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

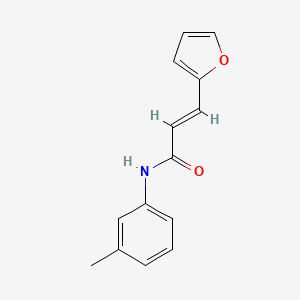
![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)
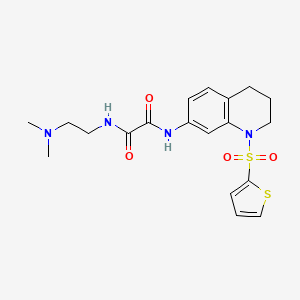
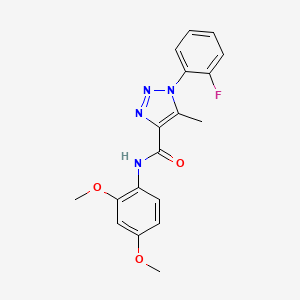
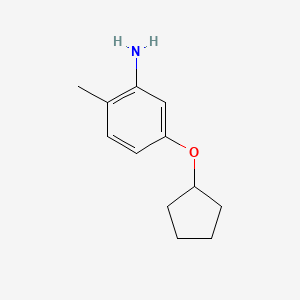
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)
![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)
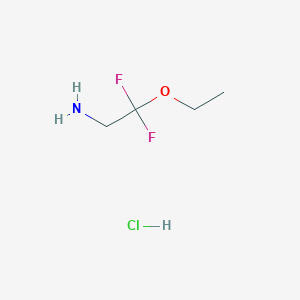
![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)
![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)